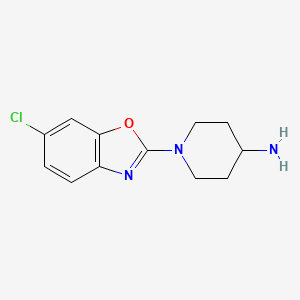

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is a chemical compound that features a benzoxazole ring substituted with a chlorine atom at the 6-position and a piperidine ring attached at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable chlorinating agent, such as phosphorus oxychloride, to introduce the chlorine atom at the 6-position.

Attachment of the Piperidine Ring: The piperidine ring can be introduced by reacting the chlorinated benzoxazole with piperidine under basic conditions, such as using sodium hydride or potassium carbonate as a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using continuous flow reactors, optimizing solvent systems, and employing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzoxazole ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

Substitution Reactions: The amine group on the piperidine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted benzoxazole derivatives.

Oxidation: Oxidized piperidine derivatives.

Reduction: Reduced piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine has been investigated for its potential as a therapeutic agent. Its structure suggests it could act as a scaffold for the development of new drugs targeting various diseases.

Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, modifications to the piperidine ring have shown promise in enhancing potency against tumor cells .

Neuropharmacological Effects : Research has pointed towards its potential role as a monoamine oxidase inhibitor, which could be beneficial in treating neurodegenerative disorders such as Parkinson's disease. The benzoxazole moiety is known for its capability to cross the blood-brain barrier, making this compound a candidate for neurological applications .

Biochemical Research

The compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to bind selectively to specific proteins allows researchers to explore biochemical pathways and cellular mechanisms .

Synthesis of Analogues

The synthesis of analogues of this compound is an area of active research. These analogues are designed to enhance efficacy and reduce toxicity, facilitating the development of new therapeutic agents. Studies have focused on modifying the chlorine substituent and exploring various piperidine derivatives to optimize biological activity .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives based on the structure of this compound. The results indicated that certain modifications resulted in compounds with IC50 values significantly lower than those of existing chemotherapeutics against breast cancer cell lines .

Case Study 2: Neuroprotective Effects

Research conducted by a team at a leading university demonstrated that derivatives of this compound exhibited neuroprotective effects in vitro. The study highlighted its potential to inhibit neuroinflammation, suggesting applications in treating Alzheimer's disease .

Data Table: Comparison of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with specific binding sites, while the piperidine ring can modulate the compound’s overall conformation and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound features a fluorine atom instead of chlorine and has been studied for its antibacterial activity.

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group and is used in proteomics research.

Uniqueness: 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzoxazole and piperidine rings provides a versatile scaffold for further functionalization and optimization in various applications.

Activité Biologique

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoxazole ring substituted with a chlorine atom and a piperidine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C12H14ClN3O

- Molecular Weight : 251.71 g/mol

- CAS Number : 1119452-00-4

- Density : 1.315 g/cm³ (predicted)

- pKa : 9.69 (predicted)

These properties suggest that the compound is relatively stable and soluble in organic solvents, which is advantageous for biological assays.

The mechanism of action of this compound involves interactions with various biological targets, including receptors and enzymes. The benzoxazole moiety is known for its ability to interact with specific binding sites, while the piperidine structure may enhance the compound's binding affinity and selectivity towards certain biological pathways .

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The mechanism involved disruption of the pathogen's plasma membrane and induction of apoptosis .

| Compound | MIC (µg/mL) | MFC (µg/mL) | Mechanism |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Membrane disruption |

| pta2 | 0.48 | 1.5 | Apoptosis induction |

| pta3 | 0.97 | 3.9 | Cell cycle arrest |

Anticancer Activity

Benzoxazole derivatives have also been explored for their anticancer potential. In preliminary studies, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies

- Antifungal Activity Against Candida auris : A study synthesized several piperidine derivatives and tested their efficacy against clinical isolates of C. auris. The results indicated that certain derivatives exhibited low MIC values and were effective in inducing cell death through apoptosis .

- Antipsychotic Potential : Another study evaluated the pharmacological profiles of benzoxazole-piperidine derivatives, including their interaction with dopamine and serotonin receptors. The findings suggested that these compounds could serve as multi-target antipsychotic agents due to their affinity for D2 and 5-HT receptors while minimizing side effects associated with other receptor interactions .

Propriétés

IUPAC Name |

1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-8-1-2-10-11(7-8)17-12(15-10)16-5-3-9(14)4-6-16/h1-2,7,9H,3-6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCUOEKJTZXVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.